molecular formula C20H31N3O3 B2930062 N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 953942-61-5

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No. B2930062
CAS RN: 953942-61-5
M. Wt: 361.486
InChI Key: GKWPBBGKKYRQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes.

Scientific Research Applications

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is widely used in scientific research to study the role of calcium ions in various cellular processes. It is used to chelate intracellular calcium ions and prevent their release from intracellular stores. This allows researchers to study the effects of calcium ion release on various cellular processes, such as cell signaling, gene expression, and apoptosis.

Mechanism of Action

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide works by binding to calcium ions and preventing their release from intracellular stores. It is a cell-permeable calcium chelator that can enter cells and bind to intracellular calcium ions. This prevents the calcium ions from binding to their target proteins and signaling pathways, which can alter cellular processes.
Biochemical and Physiological Effects
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a number of biochemical and physiological effects on cells. It can alter gene expression, cell signaling, and apoptosis. It can also affect calcium-dependent enzymes, such as protein kinases and phosphatases, which play important roles in cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in lab experiments is its ability to chelate intracellular calcium ions. This allows researchers to study the effects of calcium ion release on various cellular processes. However, N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has some limitations. It can be toxic to cells at high concentrations, and it can interfere with other cellular processes.

Future Directions

There are a number of future directions for research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. One area of research is the role of calcium ions in cancer development and progression. Another area of research is the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in tissue engineering and regenerative medicine.
Conclusion
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a widely used chemical compound in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes. It has a number of biochemical and physiological effects on cells, and it has both advantages and limitations for lab experiments. Future research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is focused on a number of areas, including cancer research, neurological disorders, and tissue engineering.

Synthesis Methods

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is synthesized by reacting N-(2-aminoethyl)-N-(2-hydroxyethyl)glycine with tert-butyl bromoacetate in the presence of triethylamine. The resulting product is then reacted with 4-(2-phenylmorpholino)butylamine to form N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a multi-step process that requires specialized equipment and expertise.

properties

IUPAC Name

N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWPBBGKKYRQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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